7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
描述
This compound is a heterocyclic system featuring a pyrazolo[4,3-c]pyridin-3(5H)-one core substituted with a benzo[d][1,3]dioxole-5-carbonyl-piperazine moiety at position 7 and a phenyl group at position 2. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a structural motif associated with enhanced binding affinity in bioactive molecules, particularly in CNS-targeting compounds . The pyrazolo-pyridinone scaffold is prevalent in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with enzymes like kinases or phosphodiesterases .
属性
IUPAC Name |
7-[4-(1,3-benzodioxole-5-carbonyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c1-28-14-19(23-20(15-28)26(34)31(27-23)18-5-3-2-4-6-18)25(33)30-11-9-29(10-12-30)24(32)17-7-8-21-22(13-17)36-16-35-21/h2-8,13-15H,9-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXRARMVSPLIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule featuring a unique combination of functional groups that suggest potential therapeutic applications. Its structure includes a pyrazolo[4,3-c]pyridine core, a piperazine moiety, and a benzodioxole substituent, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The benzodioxole moiety is known for its capability to inhibit enzyme activity by binding to active sites, while the piperazine ring enhances binding affinity to target proteins. The pyrazolo[4,3-c]pyridine core may facilitate additional interactions that contribute to its pharmacological effects.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with similar compounds and derivatives:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of benzodioxole have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP) cells, through mechanisms involving oxidative stress and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have indicated their potential as inhibitors of ATP-binding cassette transporters, which play crucial roles in drug metabolism and resistance .
- Neuroprotective Effects : Some benzodioxole derivatives have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases by modulating pathways associated with oxidative stress and apoptosis .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of structurally related compounds found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:
- Compound A : IC50 = 5.24 µM against A549 lung cancer cells.
- Compound B : IC50 = 2.57 µM against HepG2 liver cancer cells.
These findings suggest that modifications in the structure can significantly impact the potency of these compounds against cancer cells .
Case Study 2: Enzyme Inhibition
Inhibitory assays conducted on related compounds demonstrated their effectiveness in disrupting protein-protein interactions critical for cellular processes:
- PCSK9/LDLR Interaction : Compounds were shown to impair the binding between PCSK9 and LDLR, which is essential for cholesterol metabolism. The most effective inhibitors displayed significant reductions in LDL uptake in hepatic cells .
Comparative Analysis
The following table summarizes the biological activities of selected compounds similar to the target compound:
| Compound Name | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 5.24 | A549 |
| Compound B | Anticancer | 2.57 | HepG2 |
| Compound C | Enzyme Inhibition | 0.36 | PCSK9/LDLR |
| Compound D | Neuroprotection | Not specified | Neurodegenerative pathways |
科学研究应用
Key Structural Components:
- Pyrazolo[4,3-c]pyridine Core : Associated with various biological activities.
- Benzo[d][1,3]dioxole Group : Known for its role in enhancing solubility and bioavailability.
- Piperazine Moiety : Often utilized in drug design for its ability to interact with neurotransmitter receptors.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The pyrazolo[4,3-c]pyridine scaffold has been linked to the inhibition of cancer cell proliferation through various mechanisms, including the modulation of kinase activity.
Case Study:
A study exploring derivatives of pyrazolo[4,3-c]pyridine showed that modifications at the 5-position could enhance selectivity against cancer cell lines while minimizing toxicity to normal cells . The incorporation of the benzo[d][1,3]dioxole group may further improve these effects by enhancing binding affinity to target proteins.
Neurological Applications
Given the piperazine component's affinity for serotonin and dopamine receptors, this compound may be explored for neuropharmacological applications. Compounds with similar piperazine derivatives have been investigated for their potential as anxiolytics and antidepressants.
Mechanism of Action:
The piperazine ring can modulate neurotransmitter systems, which is crucial for developing treatments for mood disorders. Preliminary studies suggest that derivatives may exhibit selective serotonin reuptake inhibition (SSRI) properties .
Inhibition of Enzymatic Activity
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, inhibitors targeting enzymes like transaminases have been developed from related structures.
Example:
A related compound demonstrated potent inhibition of BioA (a transaminase involved in biotin synthesis) with an IC50 value indicating effective inhibition at low concentrations . The structural modifications present in this compound may similarly enhance its efficacy against other enzymatic targets.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 150 | |
| Compound B | Neuropharmacological | 200 | |
| Compound C | Enzyme Inhibition (BioA) | 155 |
Table 2: Structural Modifications and Their Effects
相似化合物的比较
Structural Comparison
The table below highlights structural differences and similarities between the target compound and related heterocyclic systems:
Key Observations :
- The target compound’s benzo[d][1,3]dioxole-piperazine moiety distinguishes it from analogs with simpler aryl or alkyl substituents (e.g., methoxyphenyl in ). This group may enhance lipophilicity and receptor interactions .
- Unlike thione-containing derivatives (e.g., compound 6 in ), the target lacks sulfur-based functional groups, which could reduce metabolic instability.
Limitations and Advantages
- Advantages :
- Limitations :
常见问题
Q. What are the key synthetic strategies for constructing the pyrazolo[4,3-c]pyridin-3(5H)-one core in this compound?
The pyrazolo[4,3-c]pyridinone core can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted pyrazole derivatives with carbonyl-containing reagents under reflux conditions. For example, hydrazine derivatives (e.g., phenylhydrazine hydrochloride) react with α,β-unsaturated ketones in ethanol to form pyrazole intermediates, which are further functionalized . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield for similar fused heterocyclic systems .
Q. How is the benzo[d][1,3]dioxole-5-carbonyl group introduced into the piperazine moiety?
The benzo[d][1,3]dioxole-5-carbonyl group is typically introduced via a nucleophilic acyl substitution reaction. Piperazine is reacted with a benzo[d][1,3]dioxole-5-carbonyl chloride derivative in the presence of a base (e.g., triethylamine) to form the corresponding amide bond. Solvent choice (e.g., dichloromethane or THF) and reaction temperature (0–25°C) are critical to avoid side reactions .
Q. What analytical methods are used to confirm the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify the connectivity of the pyrazolo-pyridinone core, piperazine, and benzodioxole groups. Aromatic protons in the 6.5–8.5 ppm range and carbonyl carbons near 165–175 ppm are diagnostic .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns .
- IR spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1650–1750 cm⁻¹) and aromatic C-H bonds (~3000–3100 cm⁻¹) are key .
Advanced Research Questions
Q. How can synthetic yields be optimized for the piperazine-benzodioxole coupling step?
Yields depend on:
- Activation of the carbonyl group : Using reagents like HATU or EDCI improves coupling efficiency in amide bond formation .
- Microwave irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves regioselectivity for similar piperazine derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
Q. What biological targets are associated with this compound, and how are its inhibitory activities evaluated?
This compound’s structural analogs (e.g., pyrazole-piperazine hybrids) show activity against enzymes like aminopeptidase N (APN) , VEGFR2 , and MMP9 , which are implicated in cancer and inflammation. Assays include:
- Enzyme inhibition : IC₅₀ values are determined using fluorogenic substrates (e.g., leucine-AMC for APN) .
- Cell-based assays : Antiproliferative activity is tested on cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, with IC₅₀ values compared to reference drugs like doxorubicin .
Q. How can researchers resolve contradictions in reported bioactivity data for similar compounds?
Discrepancies in bioactivity often arise from:
- Assay conditions : Variations in pH, temperature, or substrate concentration (e.g., APN assays at pH 7.4 vs. 6.8) .
- Structural modifications : Substitutions on the benzodioxole or pyrazole rings significantly alter binding affinity. For example, electron-withdrawing groups (e.g., -Cl) enhance VEGFR2 inhibition but reduce solubility .
- Data normalization : Use internal controls (e.g., reference inhibitors) to standardize results across studies .
Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?
- Molecular docking : Predicts binding modes to targets like VEGFR2 (PDB ID: 4AGD) using software such as AutoDock Vina .
- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier permeability, and CYP450 interactions. Lipinski’s and Veber’s rules guide derivatization to enhance solubility (e.g., adding -OH or -NH₂ groups) .
Methodological Considerations
- Synthetic scalability : Multi-step sequences (e.g., 4–6 steps) require careful optimization of intermediates. For example, protecting groups (e.g., Boc for piperazine) prevent unwanted side reactions during coupling .
- Biological assay validation : Use orthogonal assays (e.g., SPR and enzymatic assays) to confirm target engagement and rule off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
